

Application Notes: MB 660R DBCO for Live Cell Labeling

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Compound of Interest

Compound Name: MB 660R DBCO

Cat. No.: B15622464

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Introduction

MB 660R DBCO is a bright, photostable, far-red fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.^{[1][2][3]} This reagent is designed for the fluorescent labeling of azide-modified biomolecules via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).^{[4][5]} The reaction is highly efficient and bioorthogonal, meaning it proceeds with high selectivity in complex biological environments without interfering with native cellular processes.^{[4][5]} This makes **MB 660R DBCO** an ideal tool for labeling and visualizing cells in vitro and in vivo for applications in cell tracking, drug development, and fundamental biological research.^{[4][6]}

The labeling strategy involves a two-step process. First, cells are metabolically labeled by introducing a synthetic monosaccharide containing an azide group, such as tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz).^[7] Cellular enzymes process this sugar and incorporate it into cell surface glycans, effectively displaying azide handles on the cell surface.^[7] In the second step, the azide-labeled cells are treated with **MB 660R DBCO**. The DBCO group on the dye reacts specifically and covalently with the azide group on the cell surface, resulting in highly efficient and stable fluorescent labeling.^{[4][7]}

Key Features of **MB 660R DBCO**:

- **Far-Red Fluorescence:** Minimizes autofluorescence from biological samples.
- **High Photostability:** Ideal for long-term imaging experiments like confocal microscopy.^{[2][8]}

- Excellent Brightness: Enables detection of low-abundance targets.[\[9\]](#)
- Bioorthogonal Reaction: Copper-free click chemistry is non-toxic to living cells.[\[4\]](#)[\[5\]](#)
- High Water Solubility: Easy to use in aqueous biological buffers.[\[1\]](#)[\[2\]](#)
- pH Insensitive: Maintains fluorescence from pH 4 to 10.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Quantitative Data Summary

The following tables summarize the key properties of the **MB 660R DBCO** dye and recommended starting concentrations for the cell labeling protocols.

Table 1: Spectroscopic and Physical Properties of **MB 660R DBCO**

Property	Value	Reference
Excitation Maximum (Absorbance)	~665 nm	[1] [2]
Emission Maximum	~685 nm	[1] [2] [3]
Recommended Excitation Laser	633 or 635 nm	[1] [2]
Molecular Weight	1003.19 g/mol	[2]
Solubility	Water, DMSO, DMF	[2]

Table 2: Recommended Reagent Concentrations for Cell Labeling

Reagent	Cell Type	Concentration	Incubation Time	Reference
Ac4ManNAz	Various (e.g., A549, HeLa)	10-50 μ M	1-3 days	[7]
Ac4ManNAz	Jurkat	10 μ M (Higher doses toxic)	1-3 days	[10][11]
MB 660R DBCO	Azide-labeled cells	15-50 μ M	1 hour	[7][12]

Note: Optimal concentrations and incubation times should be determined empirically for each specific cell line and experimental condition.[12] Higher concentrations of Ac4ManNAz (e.g., 50 μ M) may impact cell physiology and proliferation.[13]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with Azide Groups using Ac4ManNAz

This protocol describes the introduction of azide moieties onto the cell surface glycans.

Materials:

- Cell line of interest (e.g., HeLa, A549, Jurkat)
- Complete cell culture medium appropriate for the cell line
- Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz)
- Dimethyl sulfoxide (DMSO), sterile
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Prepare Ac4ManNAz Stock Solution: Prepare a 10-50 mM stock solution of Ac4ManNAz in sterile DMSO.

- Cell Seeding: Culture cells to the desired confluency in their appropriate growth medium.
- Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-50 μ M). Gently swirl the plate or flask to ensure even distribution.
- Incubation: Incubate the cells for 1-3 days at 37°C in a humidified 5% CO₂ incubator to allow for metabolic incorporation of the azide sugar into cell surface glycans.
- Washing: After incubation, gently aspirate the medium and wash the cells twice with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for fluorescent labeling.

Protocol 2: Fluorescent Labeling of Azide-Modified Cells with MB 660R DBCO

This protocol details the copper-free click reaction to label the azide-modified cells.

Materials:

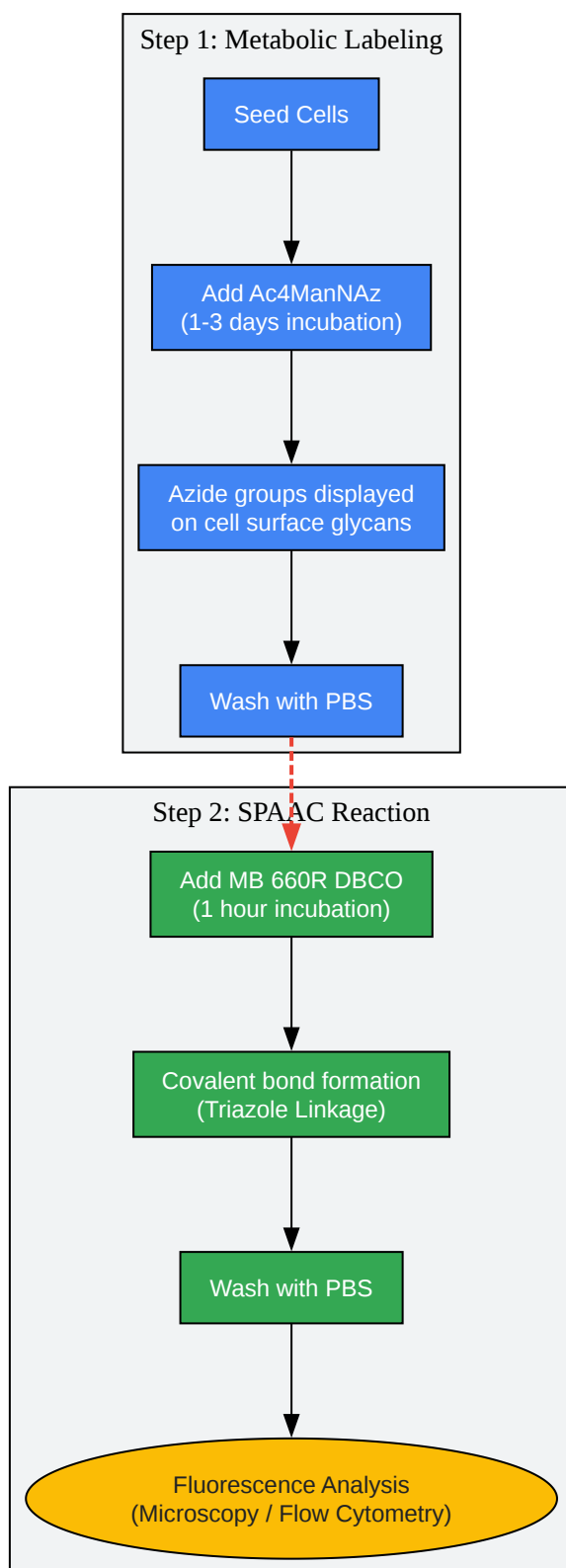
- Azide-labeled cells (from Protocol 1)
- **MB 660R DBCO**
- DMSO, sterile
- Complete cell culture medium (serum-free medium can also be used)
- PBS, pH 7.4

Procedure:

- Prepare **MB 660R DBCO** Stock Solution: Prepare a 2 mM stock solution of **MB 660R DBCO** in sterile DMSO.
- Prepare Labeling Solution: Dilute the **MB 660R DBCO** stock solution in growth medium to the desired final concentration (e.g., 15 μ M).[\[12\]](#)

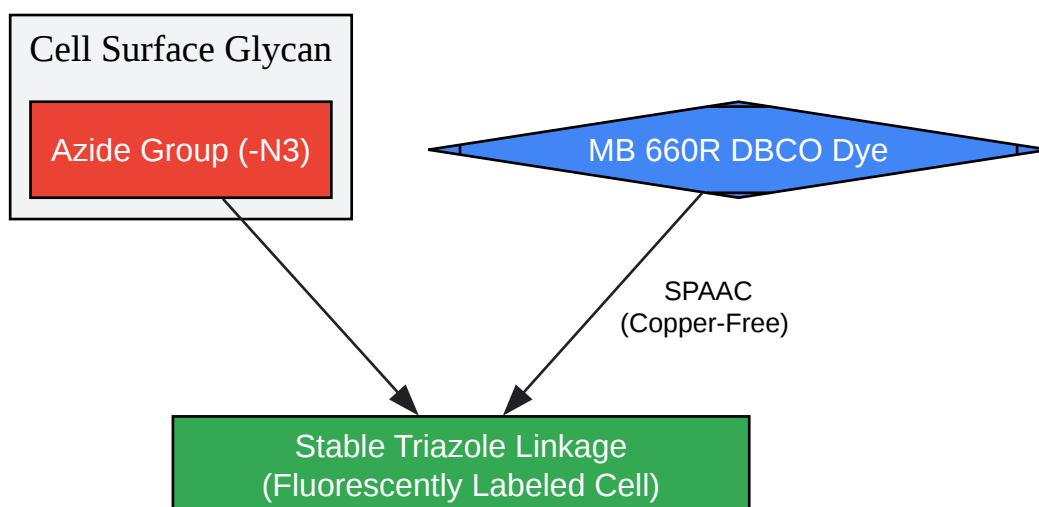
- Labeling Reaction: Add the labeling solution to the azide-labeled cells.
- Incubation: Incubate the cells for 1 hour at 37°C, protected from light.[7][12]
- Washing: Aspirate the labeling solution and wash the cells three times with PBS to remove unreacted dye.[12]
- Analysis: The labeled cells are now ready for analysis by fluorescence microscopy, flow cytometry, or other fluorescence-based assays. For microscopy, cells can be imaged live or fixed and mounted as required.

Visualizations



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Caption: Workflow for fluorescent cell labeling via SPAAC.



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